16-Dehydropregnenolone acetate 16-Dehydropregnenolone acetate 16-Dehydropregnenolone Acetate is the dehydration product of Pregnenolone Acetate
Brand Name: Vulcanchem
CAS No.: 979-02-2
VCID: VC21337046
InChI: InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1
SMILES: CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Molecular Formula: C23H32O3
Molecular Weight: 356.5 g/mol

16-Dehydropregnenolone acetate

CAS No.: 979-02-2

VCID: VC21337046

Molecular Formula: C23H32O3

Molecular Weight: 356.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

16-Dehydropregnenolone acetate - 979-02-2

Description

16-Dehydropregnenolone acetate is a crucial intermediate in the synthesis of various semisynthetic steroids. It serves as a versatile scaffold and building block for the production of corticosteroids, progestogens, androgens, and estrogens. This compound is derived from steroidal sapogenins such as diosgenin and solasodine, which are naturally occurring in plants like Mexican yams and certain nightshades .

Production Methods

Several methods have been developed for the production of 16-dehydropregnenolone acetate, each with its advantages and limitations.

Traditional Methods

One traditional method involves the acetolysis of diosgenin in a pressure reactor using an acetylating agent and a non-polar solvent. This process yields 16-dehydropregnenolone acetate with a purity of 98% and a yield of 55-60%. The process avoids high-boiling liquids and toxic catalysts, making it economically viable .

Eco-Friendly One-Pot Process

A more recent and eco-friendly approach uses potassium permanganate as an oxidizing agent in a one-pot synthesis. This method achieves a yield of over 70% and is considered environmentally friendly due to the use of less toxic reagents. It eliminates the need for chromatographic purification and exotic reagents, making it suitable for industrial production .

Downstream Products

16-Dehydropregnenolone acetate is a key intermediate in the synthesis of various steroids, including:

  • Corticosteroids: Hydrocortisone, betamethasone, dexamethasone, beclometasone, fluticasone, and prednicarbate.

  • Progestogens: Pregnenolone, progesterone, medroxyprogesterone acetate, and levonorgestrel.

  • Androgens: Testosterone and its synthetic derivatives.

  • Estrogens: Estradiol and its synthetic derivatives like ethinylestradiol .

Research Findings

Recent studies have focused on improving the synthesis efficiency and reducing environmental impact. For instance, the use of potassium permanganate in a one-pot process has been highlighted as an eco-friendly alternative to traditional methods .

Chemical Reactions

The condensation of 16-dehydropregnenolone acetate with 2-aminobenzimidazole has been studied, resulting in the formation of a polycyclic aromatic product as a single regioisomer .

Yield Comparison

MethodYield (%)Purity (%)
Traditional Acetolysis55-6098
Eco-Friendly One-Pot70-75High
CAS No. 979-02-2
Product Name 16-Dehydropregnenolone acetate
Molecular Formula C23H32O3
Molecular Weight 356.5 g/mol
IUPAC Name [(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1
Standard InChIKey MZWRIOUCMXPLKV-RFOVXIPZSA-N
Isomeric SMILES CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
SMILES CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Canonical SMILES CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Appearance Off-White to Pale Beige Solid
Melting Point 167-170°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms Pregnenolone-16-ene Acetate; Abiraterone Impurity 1
PubChem Compound 92855
Last Modified Aug 15 2023

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